molecular formula C6H4BrClN2O B2943162 5-Bromo-4-chloropyridine-2-carboxamide CAS No. 1807013-53-1

5-Bromo-4-chloropyridine-2-carboxamide

Cat. No.: B2943162
CAS No.: 1807013-53-1
M. Wt: 235.47
InChI Key: PUWYUKDOXUGRRJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridine-2-carboxamide (CAS 1807013-53-1) is a high-purity heterocyclic compound with a molecular formula of C 6 H 4 BrClN 2 O and a molecular weight of 235.46 g/mol . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for constructing more complex molecules. Its structure, featuring both bromo and chloro substituents on the pyridine ring, makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions. Research into this compound has revealed promising biological activities. Studies indicate it exhibits significant antimicrobial properties, with demonstrated efficacy against pathogens like Staphylococcus aureus (MIC = 32 µg/mL) . Furthermore, it has shown anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes, with reported IC 50 values in the micromolar range . Preliminary in silico analyses also suggest potential for antiviral research, including investigations into inhibitors for SARS-CoV-2 viral proteins . The mechanism of action is believed to involve the inhibition of key enzymatic targets or modulation of specific receptors within biochemical pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYUKDOXUGRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-2-carboxamide. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3)

  • Molecular Formula : C₅H₃BrClN₃
  • Key Features: Substituted pyridine with amino (C4), bromo (C5), and chloro (C2) groups.
  • Comparison: The absence of a carboxamide group reduces its utility in amide-bond-forming reactions. The amino group enhances solubility in polar solvents compared to the carboxamide derivative .
  • Applications : Intermediate in dye and pesticide synthesis .

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

  • Molecular Formula : C₈H₉BrClN₂O₂
  • Key Features : N-methoxy-N-methyl carboxamide substitution.
  • Comparison :
    • The bulky methoxy-methyl group sterically hinders nucleophilic attacks at the amide, reducing reactivity compared to the primary amide in the target compound.
    • Enhanced lipophilicity due to alkyl groups may improve membrane permeability in drug design .

5-Bromo-2-chloropyrimidin-4-amine (CAS Not Specified)

  • Molecular Formula : C₄H₃BrClN₃
  • Key Features : Pyrimidine ring with bromo (C5), chloro (C2), and amine (C4) groups.
  • Comparison :
    • Pyrimidine’s electron-deficient ring increases susceptibility to electrophilic substitutions compared to pyridine derivatives.
    • Crystal structure analysis reveals planar geometry and hydrogen-bonded 2D networks, contrasting with pyridine-based analogs .

5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)

  • Molecular Formula : C₅H₄BrClN₂
  • Key Features : Methyl group at C4 on a pyrimidine ring.
  • Lower polarity compared to carboxamide derivatives affects solubility in aqueous systems .

Structural and Functional Group Analysis

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
5-Bromo-4-chloropyridine-2-carboxamide C₆H₄BrClN₂O 235.47 Br (C5), Cl (C4), CONH₂ (C2) High reactivity in cross-couplings
4-Amino-5-bromo-2-chloropyridine C₅H₃BrClN₃ 222.46 Br (C5), Cl (C2), NH₂ (C4) Enhanced solubility in polar solvents
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide C₈H₉BrClN₂O₂ 275.53 Br (C5), Cl (C2), CON(OMe)Me Improved lipophilicity
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 193.44 Br (C5), Cl (C2), NH₂ (C4) Planar geometry, H-bond networks

Biological Activity

5-Bromo-4-chloropyridine-2-carboxamide is a heterocyclic compound notable for its unique structural features, including bromine and chlorine substituents on a pyridine ring and a carboxamide functional group. Its molecular formula is C_6H_4BrClN_2O, with a molar mass of 207.46 g/mol. This compound has garnered attention due to its diverse biological activities, making it a subject of various pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory mediators, which could be beneficial in treating inflammatory diseases.
  • Antiviral Properties : Preliminary data suggest that it may have activity against viral infections, although specific mechanisms and efficacy require further investigation.

The biological activity of this compound can be attributed to its interactions with biological macromolecules. It is believed to modulate several biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.
  • Receptor Interaction : It might interact with specific receptors associated with pain and inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Compound IC50 (µM)
This compound25.0
Celecoxib (Standard)0.04

The IC50 value indicates that while the compound shows promise, it is less potent than established anti-inflammatory drugs like Celecoxib.

Antiviral Potential

In silico studies have suggested that this compound may interact with viral proteins, potentially inhibiting viral replication. Computational docking studies indicated favorable binding affinities with viral proteins associated with SARS-CoV-2.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its effectiveness against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to control groups receiving placebo treatments.

Case Study 2: Anti-inflammatory Treatment

A small-scale clinical trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving treatment exhibited lower levels of inflammatory markers in their blood compared to those not treated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-chloropyridine-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Bromination and chlorination of pyridine derivatives are commonly performed using reagents like N-bromosuccinimide (NBS) or Cl2/FeCl3 under controlled conditions. For carboxamide formation, coupling reactions (e.g., using CDI or HATU) with amines are preferred. Reaction parameters such as temperature (e.g., reflux at 78–80°C for bromination ), solvent choice (e.g., DMF for polar intermediates), and stoichiometry must be optimized. Purity (>97% by HPLC/GC) is confirmed via analytical chromatography .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding via carboxamide groups) .
  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns (e.g., downfield shifts for Br/Cl substituents). IR spectroscopy identifies carboxamide C=O stretches (~1650–1700 cm<sup>-1</sup>) .
  • Computational modeling : DFT calculations predict electronic effects (e.g., Hammett σ values for Br/Cl substituents) .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store at 0–6°C in airtight containers to prevent hydrolysis of the carboxamide group or halogen loss. Stability tests under varying pH/temperature can identify degradation pathways (e.g., LC-MS to detect debrominated byproducts) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : Compare catalytic systems (e.g., Pd(PPh3)4 vs. XPhos) for coupling with boronic acids. The electron-withdrawing Cl group may slow oxidative addition, while bulky Br substituents affect regioselectivity .
  • Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) to quantify rate differences .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinecarboxamides?

  • Methodology :

  • Meta-analysis : Compare IC50 values across studies, accounting for assay conditions (e.g., buffer pH, cell lines). For example, carboxamide hydrolysis in aqueous media may reduce apparent activity .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., 5-Bromo-4-iodo derivatives) to isolate electronic vs. steric effects .

Q. How can computational models predict the environmental fate of this compound?

  • Methodology :

  • QSAR modeling : Use software like EPI Suite to estimate biodegradation half-lives and toxicity. Halogens increase persistence but may enhance bioaccumulation .
  • Microscopy/spectroscopy : Analyze adsorption on indoor surfaces (e.g., silica) to model environmental interfaces .

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